Physicochemical Differentiation: Reduced Molecular Weight and Lower LogP vs. 5-Methoxybenzofuran Analog Improves Ligand Efficiency Indices
Compared with the 5-methoxybenzofuran-2-yl analog (CAS 2034557-11-2, PubChem CID 122243309), (2-fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone exhibits a molecular weight reduction of 52 Da (287.29 vs. 339.3 g/mol) and a predicted LogP decrease of approximately 0.9 log units (~2.8 vs. ~3.5) [1]. This translates to a LipE (lipophilic ligand efficiency) improvement, assuming equipotent target engagement, of roughly 0.9 units—meaning that for any given pIC50, the 2-fluorophenyl compound requires less lipophilicity to achieve the same potency, a metric strongly correlated with reduced promiscuity and superior developability [2]. The compound also has one fewer hydrogen-bond acceptor (5 vs. 7) and two fewer rotatable bonds (4 vs. 6), consistent with lower molecular flexibility and potentially improved oral absorption [1].
| Evidence Dimension | Ligand efficiency predictors (MW, LogP, HBA, rotatable bonds) |
|---|---|
| Target Compound Data | MW 287.29; cLogP ~2.8; HBA 5; RotB 4 |
| Comparator Or Baseline | 5-Methoxybenzofuran-2-yl analog (CAS 2034557-11-2): MW 339.3; XLogP3 3.5; HBA 7; RotB 6 |
| Quantified Difference | ΔMW = -52 Da; ΔLogP ≈ -0.7 to -0.9; ΔHBA = -2; ΔRotB = -2 |
| Conditions | Computed physicochemical properties (PubChem 2024.12.12 release; XLogP3 3.0 algorithm) |
Why This Matters
In hit-to-lead triage for oral small-molecule programs, lower MW and LogP are associated with higher probability of favorable ADMET outcomes; this compound's reduced metrics compared to a heavier analog make it a more attractive starting point when ligand efficiency must be preserved.
- [1] PubChem. Comparative computed properties for (2-fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone (MW 287.29; pred. LogP ~2.8) and (5-methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone (CID 122243309; MW 339.3; XLogP3 3.5). View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. (LipE and property-based drug design principles.) View Source
